
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide, also known as QM385, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QM385 belongs to the class of sulfonamide derivatives and has been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to inhibit the activity of protein kinases, which are involved in various signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide are diverse and depend on the specific disease being studied. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In infectious disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to inhibit the growth of various pathogens by disrupting their metabolic pathways.
実験室実験の利点と制限
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide in lab experiments is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide. One area of research is the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the identification of new therapeutic uses for N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide, such as in the treatment of autoimmune diseases and neurodegenerative disorders. Furthermore, the elucidation of the molecular mechanisms underlying the biological activities of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide is an important area of research that could lead to the development of new drugs with similar activities.
合成法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide involves a multi-step process that requires several chemical reagents and catalysts. The first step involves the reaction of 2-hydroxy-6-methoxyquinoline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate compound, which is then reacted with N-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The final product, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide, is obtained after purification using column chromatography.
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been studied for its potential use in treating infectious diseases such as tuberculosis and malaria.
特性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-4-6-16(7-5-13)21(26(3,23)24)12-15-10-14-11-17(25-2)8-9-18(14)20-19(15)22/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZODAQANYEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

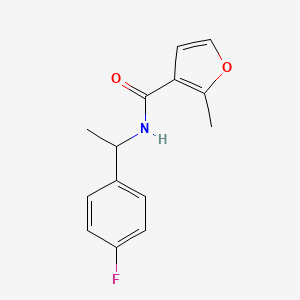
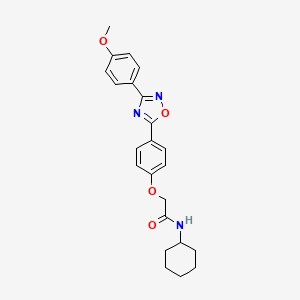

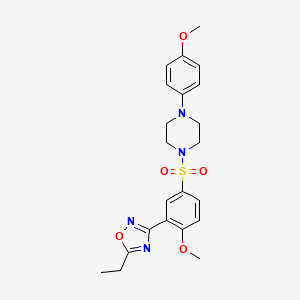
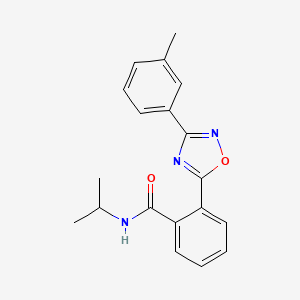
![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)


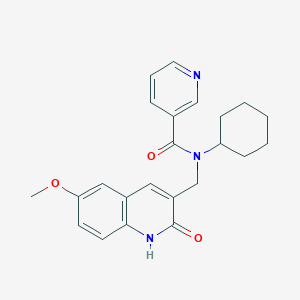

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)


